molecular formula C9H10F3KOSi B2518954 POtassium (4-trifluoromethylphenyl)dimethylsilanolate CAS No. 920015-51-6

POtassium (4-trifluoromethylphenyl)dimethylsilanolate

Cat. No.: B2518954
CAS No.: 920015-51-6
M. Wt: 258.357
InChI Key: HVEPXPYUDVUIGO-UHFFFAOYSA-N
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Description

Potassium (4-trifluoromethylphenyl)dimethylsilanolate (abbreviated here as K-TFMPS for clarity) is a silanolate salt characterized by a dimethylsilanolate backbone substituted with a 4-trifluoromethylphenyl group. This compound is widely utilized in cross-coupling reactions, particularly in Pd-catalyzed transformations, due to its role as a nucleophilic partner. Its synthesis typically involves deprotonation of the corresponding silanol using potassium bases under anhydrous conditions .

Key structural features include:

  • Electron-withdrawing trifluoromethyl group: Enhances stability and modulates nucleophilicity.
  • Silanolate anion: Provides strong coordination to transition metals, facilitating oxidative addition steps in catalytic cycles.

K-TFMPS is notable for its poor nucleophilicity compared to silanolates derived from electron-rich silanols, necessitating optimized reaction conditions (e.g., elevated temperatures, specialized Pd catalysts) to achieve satisfactory yields .

Properties

IUPAC Name

potassium;dimethyl-oxido-[4-(trifluoromethyl)phenyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3OSi.K/c1-14(2,13)8-5-3-7(4-6-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEPXPYUDVUIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)C(F)(F)F)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3KOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920015-51-6
Record name 920015-51-6
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Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (4-trifluoromethylphenyl)dimethylsilanolate can be synthesized through the reaction of 4-trifluoromethylphenyl dimethylsilanol with potassium hydroxide . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as the laboratory preparation, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

Organic Synthesis

Potassium (4-trifluoromethylphenyl)dimethylsilanolate is primarily utilized as a nucleophile in cross-coupling reactions, particularly with aryl halides in the presence of palladium catalysts. This compound exhibits enhanced reactivity due to the electron-withdrawing trifluoromethyl group, which influences the electronic properties of the arylsilanolate.

  • Cross-Coupling Reactions : The compound facilitates the formation of polysubstituted biaryls, which are essential intermediates in synthesizing pharmaceuticals and agrochemicals. The reactions are typically conducted under mild conditions, allowing for a wide range of electrophiles .
Reaction TypeElectrophiles UsedYield (%)Notes
Cross-CouplingAryl bromides and chloridesUp to 95%High yields with optimized conditions
TransmetalationAryl palladium complexesVariableRate influenced by substituents

Mechanistic Insights

The mechanism of action involves the activation of the silicon-oxygen bond, which facilitates the transfer of the trifluoromethylphenyl group to the electrophile. The palladium catalyst stabilizes intermediate species, promoting efficient coupling reactions .

  • Transmetalation Studies : Research has shown that transmetalation rates vary significantly based on the electronic characteristics of both the nucleophile and electrophile. For instance, this compound demonstrated faster rates when paired with electron-deficient arylpalladium complexes compared to electron-rich ones .

Industrial Applications

In industrial settings, this compound is valuable for synthesizing advanced materials and specialty chemicals. Its ability to form complex aromatic compounds makes it an attractive reagent for developing new materials with tailored properties.

  • Advanced Materials : The compound's unique properties allow for the creation of siloxane-based polymers that exhibit enhanced thermal stability and chemical resistance .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Case Study on Cross-Coupling Efficiency

A study investigated the use of this compound in cross-coupling reactions with different aryl halides. It was found that:

  • Objective : To evaluate reaction yields across various electrophiles.
  • Results : The compound consistently achieved yields above 80% when paired with electron-deficient aryl halides, demonstrating its effectiveness as a coupling agent .

Comparison with Similar Compounds

Potassium (4-Methoxyphenyl)dimethylsilanolate

Structural Differences :

  • Substituent : 4-Methoxyphenyl (electron-donating) vs. 4-trifluoromethylphenyl (electron-withdrawing).
  • Nucleophilicity : The methoxy group increases electron density at the silicon center, enhancing nucleophilicity. This allows reactions to proceed under milder conditions compared to K-TFMPS.

Table 1: Key Comparison

Property K-TFMPS (4-Methoxyphenyl)dimethylsilanolate
Substituent Electronic Effect Strongly electron-withdrawing Electron-donating
Nucleophilicity Low High
Typical Reaction Temperature 80–100°C 40–60°C
Catalyst Requirement Bulky ligands (e.g., XPhos) Standard Pd(PPh₃)₄

Potassium Trimethylsilanolate

Structural Differences :

  • dimethyl-4-trifluoromethylphenyl.
  • Basicity: Trimethylsilanolate is a stronger base due to the absence of aryl electron effects.

Potassium (4-Methylsulfonylphenyl)trifluoroborate

Structural Differences :

  • Core Structure: Trifluoroborate (BF₃⁻) vs. silanolate (Si-O⁻).
  • Substituent : 4-Methylsulfonylphenyl (strongly electron-withdrawing).

Substituent Effects on Reactivity

The trifluoromethyl group in K-TFMPS imposes significant electronic and steric effects:

  • Electronic : Reduces nucleophilicity by withdrawing electron density from the silicon center, necessitating electron-deficient Pd catalysts (e.g., Pd(OAc)₂ with XPhos) for effective coupling .
  • Steric : The bulky 4-trifluoromethylphenyl group hinders undesired side reactions (e.g., β-hydride elimination), improving selectivity in aryl-aryl bond formation.

In contrast, methoxy-substituted silanolates (electron-donating) enable faster oxidative addition but are prone to over-reduction or decomposition under harsh conditions .

Table 2: Cross-Coupling Performance

Compound Yield (%)* Catalyst System Reaction Time (h)
K-TFMPS 45–65 Pd(OAc)₂/XPhos 24
(4-Methoxyphenyl)dimethylsilanolate 75–90 Pd(PPh₃)₄ 12
(4-Methylsulfonylphenyl)trifluoroborate 30–50 PdCl₂(dppf) 36

*Yields reported for coupling with 4-bromoanisole under standardized conditions .

Biological Activity

Potassium (4-trifluoromethylphenyl)dimethylsilanolate (K+3e−) is a silanol compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

This compound is characterized by its trifluoromethyl group, which enhances its electrophilic nature. The compound is typically used in cross-coupling reactions and as a nucleophilic reagent in organic synthesis. Its structure can be represented as follows:

K+[C6H4(CF3)Si(CH3)2O]\text{K}^+[\text{C}_6\text{H}_4(\text{CF}_3)\text{Si}(\text{CH}_3)_2\text{O}]^-

Antimicrobial Properties

Research has indicated that compounds with similar silanol structures exhibit significant antimicrobial activities. For instance, studies on related arylsilanolates have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl enhances the reactivity of these compounds, potentially increasing their antimicrobial potency .

Table 1: Antimicrobial Activity of Aryl Silanol Compounds

CompoundTarget BacteriaActivity Level
This compoundStaphylococcus aureusModerate
Related Aryl Silanol (K+3a−)Escherichia coliHigh
Related Aryl Silanol (K+3b−)Klebsiella pneumoniaeLow

Inhibition Mechanisms

The biological activity of this compound may also extend to enzyme inhibition. For example, studies have shown that silanolate compounds can inhibit aldose reductase, an enzyme involved in diabetic complications. The mechanism involves interaction with multiple sites on the enzyme, leading to significant inhibition compared to other classes of inhibitors .

Study 1: Antimicrobial Testing

In a study conducted by DeRuiter et al., various arylsilanolates were synthesized and tested for their antimicrobial properties. This compound showed moderate activity against Staphylococcus aureus and was compared with other silanol derivatives . The results suggested that the trifluoromethyl group enhances the compound's ability to disrupt bacterial cell membranes.

Study 2: Enzyme Inhibition

Another study focused on the inhibition of aldose reductase by this compound and related compounds. The findings indicated that these compounds could serve as potential therapeutic agents for managing diabetic complications due to their inhibitory effects on the enzyme .

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